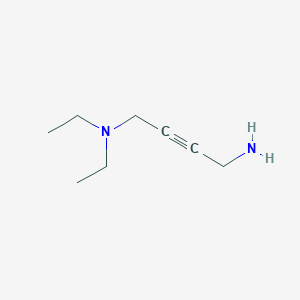N,N-diethyl-2-butyne-1,4-diamine
CAS No.:
Cat. No.: VC14436013
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16N2 |
|---|---|
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | N',N'-diethylbut-2-yne-1,4-diamine |
| Standard InChI | InChI=1S/C8H16N2/c1-3-10(4-2)8-6-5-7-9/h3-4,7-9H2,1-2H3 |
| Standard InChI Key | IGUGEIWRQTZQPG-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC#CCN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a but-2-yne chain () with primary amine groups at positions 1 and 4, each substituted with ethyl groups. This configuration confers rigidity due to the sp-hybridized carbon atoms in the alkyne, while the ethylamine moieties enhance solubility in organic solvents . The IUPAC name is N,N-diethylbut-2-yne-1,4-diamine, and its SMILES notation is \text{CCN(CC)CC#CCN} .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 98 °C (10 Torr) | |
| Density | 0.868 g/cm³ | |
| pKa | 8.25 (predicted) | |
| Solubility | Miscible in organic solvents |
The compound is a colorless to pale yellow liquid with a pungent amine odor . Its low water solubility stems from hydrophobic ethyl groups, while the alkyne moiety contributes to thermal stability .
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves the reaction of 2-butyne-1,4-diol with diethylamine under anhydrous conditions :
Continuous flow reactors are employed industrially to optimize yield (≥95%) and purity. Catalysts such as palladium or platinum mitigate side reactions, while temperature control (80–120°C) prevents decomposition .
Scalability and Challenges
Scaling production requires addressing the exothermic nature of the reaction. Advanced heat exchange systems and inert atmospheres (N₂ or Ar) are critical to avoid polymerization of the alkyne intermediate .
Chemical Reactivity and Applications
Reaction Mechanisms
The compound participates in three primary reaction types:
-
Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
-
Acid-Base Reactions: Forms stable salts with protic acids (e.g., HCl), as seen in its dihydrochloride derivative (CAS 147555-81-5).
-
Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd⁰), facilitating catalytic cycles in cross-coupling reactions .
Industrial and Pharmaceutical Applications
-
Fuel Additives: Enhances octane ratings by suppressing pre-ignition in spark-ignition engines. Blending 0.1–0.5% v/v improves Research Octane Number (RON) by 2–4 units .
-
Pharmaceutical Intermediates: Serves as a precursor for antitumor agents by enabling Huisgen cycloadditions to form triazole derivatives .
-
Polymer Chemistry: Crosslinks epoxy resins, improving thermal stability in composites .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg |
| Flash Point | 80.2°C |
| Storage Conditions | 2–8°C in amber glass under N₂ |
Regulatory Status
Research Frontiers
Catalytic Applications
Recent studies highlight its role in synthesizing heterocyclic compounds via click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles with >90% efficiency .
Environmental Impact
Biodegradation studies indicate a half-life of 14 days in soil, with Pseudomonas spp. metabolizing the alkyne moiety into carboxylic acids . Long-term ecotoxicological effects remain under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume